

# Technical Support Center: Degradation of Lead Bromide in Perovskite Solar Cells

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Compound of Interest		
Compound Name:	Lead(II) bromide	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation mechanisms of lead bromide (PbBr<sub>2</sub>) in perovskite solar cells (PSCs).

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My perovskite film is turning yellow after fabrication, even when stored in a glovebox. What could be the cause?

A1: Yellowing of a perovskite film, particularly those containing iodide, is a common indicator of degradation back to its lead halide precursors, such as lead iodide (PbI<sub>2</sub>), which has a characteristic yellow color. While pure lead bromide (PbBr<sub>2</sub>) is white, its formation as a degradation product in mixed-halide perovskites can accompany the formation of yellow PbI<sub>2</sub>. Several factors, even within a controlled glovebox environment, can contribute to this:

- Residual Moisture or Oxygen: Even trace amounts of moisture and oxygen can initiate the
  degradation process. Ensure your glovebox is properly purged and maintained at very low
  levels (typically <0.1 ppm for both H<sub>2</sub>O and O<sub>2</sub>).
- Solvent Residues: Incomplete removal of precursor solvents like DMF or DMSO during annealing can lead to the formation of intermediate phases that are less stable and can degrade over time.

# Troubleshooting & Optimization





• Intrinsic Instability: The perovskite composition itself may have inherent instabilities. For instance, methylammonium (MA)-based perovskites are generally less thermally stable than formamidinium (FA)-based ones.[1]

#### **Troubleshooting Steps:**

- Verify and document the H<sub>2</sub>O and O<sub>2</sub> levels in your glovebox.
- Optimize your annealing process (temperature and duration) to ensure complete solvent removal without causing thermal decomposition.
- Consider compositional engineering, such as incorporating more stable cations (e.g., FA or Cs) or adjusting the bromide-to-iodide ratio.

Q2: I'm observing a gradual decrease in power conversion efficiency (PCE) under continuous illumination. What degradation mechanism might be at play?

A2: The decrease in PCE under illumination, known as photodecomposition, is a critical issue. For bromide-containing perovskites, especially mixed-halide compositions, several processes can occur:

- Phase Segregation: In mixed-halide perovskites (e.g., MAPb(I<sub>1-x</sub>Br<sub>x</sub>)<sub>3</sub>), light can induce the formation of iodide-rich and bromide-rich domains.[2][3][4] The iodide-rich domains act as charge carrier traps, leading to non-radiative recombination and a reduction in V\_oc (open-circuit voltage). This is often a reversible process in the dark.
- Formation of Metallic Lead (Pb<sup>o</sup>): Under illumination, particularly in an inert environment, the perovskite can decompose into metallic lead and other byproducts. This introduces defects and reduces the optical absorption of the film.
- Ion Migration: Light can accelerate the migration of halide and cation vacancies within the perovskite lattice.[5] This can lead to charge accumulation at the interfaces with transport layers, increasing recombination and degrading device performance.

#### **Troubleshooting Steps:**

# Troubleshooting & Optimization





- Monitor Spectral Changes: Use in-situ photoluminescence (PL) spectroscopy to monitor for the emergence of a red-shifted peak, which indicates the formation of iodide-rich domains.[2]
- Interface Passivation: Introduce passivation agents at the perovskite/transport layer interfaces to reduce defects and suppress ion migration.
- Encapsulation: Proper encapsulation is crucial to prevent the escape of volatile degradation products, which can make the degradation process irreversible.

Q3: My MAPbBr<sub>3</sub>-based cells are degrading rapidly under damp heat testing (85 °C / 85% RH). I thought bromide perovskites were supposed to be more stable?

A3: While it is true that bromide-based perovskites like MAPbBr<sub>3</sub> generally exhibit better thermal and moisture stability compared to their iodide counterparts (MAPbI<sub>3</sub>), they are not immune to degradation under harsh conditions like damp heat.[1][6][7]

- Moisture-Induced Decomposition: High humidity can still lead to the hydration of the perovskite, forming intermediate hydrated perovskite phases that can subsequently decompose.[5]
- Thermal Decomposition: At elevated temperatures (like 85 °C), the organic cation (methylammonium) can deprotonate and volatilize, leading to the breakdown of the perovskite structure.[8]
- Synergistic Effects: The combination of heat and moisture is particularly detrimental, as it
  accelerates both decomposition pathways. Unencapsulated mixed MAPbI<sub>3</sub> and MAPbBr<sub>3</sub>
  devices have shown over 40% efficiency loss within 75 hours under high thermal stress (4070 °C).[9][10]

#### **Troubleshooting Steps:**

- Effective Encapsulation: This is the most critical step for passing damp heat tests. Use highquality encapsulants with low water vapor transmission rates.
- Cation Engineering: Consider replacing or mixing the MA cation with the more thermally stable FA or inorganic Cs<sup>+</sup> cations.



 Hydrophobic Interlayers: Incorporate hydrophobic layers (e.g., 2D perovskites or certain polymers) to repel moisture from the active perovskite layer.

# **Quantitative Data on Perovskite Stability**

The stability of perovskite solar cells is highly dependent on the specific composition and the environmental stressors. The inclusion of bromide generally enhances stability compared to pure iodide perovskites.

Perovskite Composition	Stress Condition	Observed Degradation	Reference
MAPbl3	85% Relative Humidity @ 25°C	Noticeable decrease in optical absorption after 200 minutes.	[11]
(FAPbI3)0.95(MAPbBr3	85% Relative Humidity @ 25°C	Showed improved stability compared to MAPbI <sub>3</sub> .	[11]
MAPbBr₃	Ambient Conditions	Significantly more stable than MAPbl <sub>3</sub> .	[1][7]
Mixed (MAPbI3 & MAPbBr3)	40-70°C, 30-80% RH	>40% efficiency loss within 75 hours (unencapsulated).	[9][10]
(FAPbl3)0.85(MAPbBr3	Damp Heat (85°C / 85% RH)	Retained 85% of initial efficiency after 300 hours (encapsulated).	[12]

# Experimental Protocols X-ray Diffraction (XRD) for Monitoring Structural Degradation

This protocol allows for the identification of crystalline phases and the detection of degradation products like PbBr<sub>2</sub> or PbI<sub>2</sub>.



#### Methodology:

- Sample Preparation: Fabricate perovskite films on XRD-compatible substrates (e.g., glass or FTO-coated glass).
- Initial Measurement: Perform an initial XRD scan on the fresh film to obtain a baseline spectrum. A typical scan would be a θ-2θ scan from 10° to 60° with a step size of 0.02°.
- Aging/Degradation: Expose the film to the desired stressor (e.g., humidity, heat, light). For insitu studies, this is done within a specialized chamber on the XRD stage. For ex-situ studies, measurements are taken at set time intervals.
- Data Acquisition: Record XRD patterns at regular intervals during the degradation process.
- Data Analysis:
  - Monitor the intensity of the main perovskite peaks (e.g., around 15° and 30° for MAPbBr<sub>3</sub>).
     [13] A decrease in intensity indicates decomposition of the perovskite phase.
  - Look for the emergence of new peaks. A peak around 11.7° can be indicative of PbBr<sub>2</sub> formation.[14] In mixed-halide perovskites, a peak around 12.7° suggests the formation of Pbl<sub>2</sub>.[15][16]
  - Analyze peak shifts, which can indicate changes in lattice parameters due to ion migration or phase segregation.

## **UV-Vis Spectroscopy for Tracking Optical Properties**

This protocol is used to monitor changes in the absorption properties of the perovskite film, which are directly related to its chemical and structural integrity.

#### Methodology:

- Sample Preparation: Deposit the perovskite film on a transparent substrate (e.g., glass, quartz).
- Baseline Spectrum: Measure the initial UV-Vis absorption spectrum of the fresh film, typically from 300 nm to 800 nm.



- Degradation: Expose the film to the stress condition. In-situ measurements can be performed by placing the sample in a temperature/humidity-controlled chamber within the spectrophotometer.
- Time-Resolved Measurements: Acquire absorption spectra at regular time points during the degradation process.
- Data Analysis:
  - Bleaching of Perovskite Absorption: A decrease in absorbance across the visible spectrum, particularly at the band edge, indicates the decomposition of the perovskite material.[17]
  - Appearance of Pbl<sub>2</sub>/PbBr<sub>2</sub> Features: The degradation to lead halides results in a loss of absorption in the visible range and the appearance of the Pbl<sub>2</sub> absorption edge around 520 nm or changes in the UV region corresponding to PbBr<sub>2</sub>.[18]
  - Bandgap Shift: Changes in the absorption onset can indicate phase segregation or compositional changes in the film.

# Photoluminescence (PL) Spectroscopy for Probing Phase Segregation

PL spectroscopy is highly sensitive to changes in the electronic properties and composition of the perovskite, making it ideal for monitoring phenomena like halide phase segregation.

#### Methodology:

- Sample Preparation: Prepare perovskite films on glass substrates.
- Initial PL Spectrum: Record the PL spectrum of the pristine film using a laser with an excitation wavelength above the perovskite's bandgap (e.g., 405 nm or 532 nm).
- In-situ Illumination: Continuously illuminate the sample with the laser (or a solar simulator) while recording PL spectra at regular intervals.







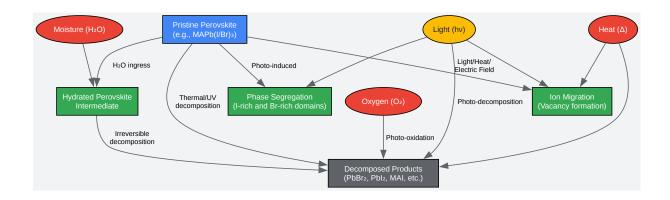
 Data Acquisition: Use a spectrometer to capture the emitted light. Time-resolved photoluminescence (TRPL) can also be used to measure carrier lifetimes.

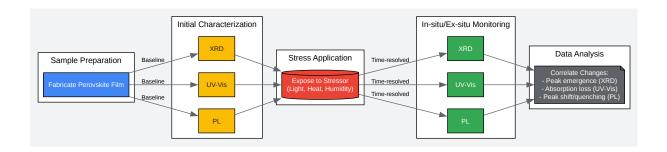
#### • Data Analysis:

- Phase Segregation: For mixed-halide perovskites, observe the PL spectra for the
  emergence of a new, red-shifted peak under illumination.[2] This new peak corresponds to
  the formation of iodide-rich domains. The original peak may decrease in intensity or blueshift as the bulk film becomes more bromide-rich.
- PL Quenching: A general decrease in PL intensity over time indicates an increase in nonradiative recombination, which is a sign of defect formation and material degradation.
- Peak Position: Shifts in the main PL peak can indicate changes in the lattice (strain) or the overall composition of the film.

## **Visualizations**







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